2-(6-cyano-1H-indol-3-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-cyano-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c12-5-7-1-2-9-8(4-11(14)15)6-13-10(9)3-7/h1-3,6,13H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTLURJNATXWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 6 Cyano 1h Indol 3 Yl Acetic Acid and Its Analogues
Strategies for Constructing the Indole (B1671886) Acetic Acid Scaffold
The indole-3-acetic acid (IAA) framework is a common motif in biologically active compounds. wikipedia.org Its synthesis has been the subject of extensive research, leading to a variety of effective methods.
Facile Route towards 2-(1H-indol-3-yl)acetamides via Coupling Reactions
A one-pot, three-step, five-component cascade reaction provides an efficient route to 2-(1H-indol-3-yl)acetamide derivatives. researchgate.net This method utilizes readily available starting materials and a recyclable solid acid catalyst, offering good yields under mild conditions in water. researchgate.net The process involves the reaction of 3-(arylamino)cyclohex-2-en-1-one, 2,2-dihydroxy-1-arylethan-1-one, and Meldrum's acid, followed by the addition of anilines to furnish the desired indol-3-yl acetamides. researchgate.net
Another approach involves the iodine-promoted coupling of the dianion of an indole-3-acetic acid methyl ester. rsc.org This reaction leads to the formation of a bisindolesuccinic acid methyl ester, which can be further converted to various derivatives. rsc.org Additionally, copper(II)-promoted decarboxylative coupling reactions of 2-(1H-indol-3-yl)acetic acids with various indole derivatives offer a mild and efficient route to 3,3'-diindolylmethanes. researchgate.net
| Starting Materials | Reaction Type | Key Reagents/Catalysts | Product | Reference |
| 3-(arylamino)cyclohex-2-en-1-one, 2,2-dihydroxy-1-arylethan-1-one, Meldrum's acid, anilines | Cascade Reaction | C-SO3H solid acid catalyst | 2-(1H-indol-3-yl)acetamide derivatives | researchgate.net |
| Indole-3-acetic acid methyl ester | Dimerization | Iodine | Bisindolesuccinic acid methyl ester | rsc.org |
| 2-(1H-indol-3-yl)acetic acids, Indole derivatives | Decarboxylative Coupling | Copper(II) | 3,3'-Diindolylmethanes | researchgate.net |
Derivatives via Amino Acid and Sulfonate Conjugation
The functionalization of the indole acetic acid scaffold can be achieved through conjugation with amino acids and sulfonates, leading to compounds with potentially enhanced biological activities.
Amino Acid Conjugation: Amino acid derivatives of a modified indole-3-acetic acid have been synthesized, resulting in new dipeptide-like compounds. researchgate.net These syntheses typically involve standard peptide coupling procedures. In plants, indole-3-acetic acid can be found conjugated to amino acids, and even proteins, where it is attached as a prosthetic group. nih.gov
Sulfonate Conjugation: A series of indole acetic acid sulfonate derivatives has been synthesized and shown to be potent inhibitors of ectonucleotidases. nih.govrsc.orgresearchgate.net The synthesis involves the reaction of indole-3-acetic acid with various sulfonyl chlorides in the presence of a base. nih.govrsc.org These non-nucleotide based small molecules have shown significant inhibitory potential against enzymes that are overexpressed in tumor environments. rsc.org Structure-activity relationship (SAR) studies have highlighted the importance of the indole ring, the carboxamide group, and the sulfonate group for their inhibitory activity. nih.gov
Methodologies for Introducing the Cyano Moiety in Indole Systems
The introduction of a cyano group onto the indole ring is a key step in the synthesis of 2-(6-cyano-1H-indol-3-yl)acetic acid. Various methods have been developed for this purpose, focusing on regioselectivity and efficiency.
Regioselective Cyanation of Indole Nucleus
Direct cyanation of the indole ring can be achieved through several methods, often employing transition-metal catalysts.
Rhodium-Catalyzed C-H Cyanation : A rhodium(III)-catalyzed regioselective C-H bond cyanation of indoles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyano source has been reported. rsc.orgresearchgate.netskku.edu This method provides access to C2-cyanated indoles with high site selectivity and tolerance for various functional groups. skku.edu Theoretical studies suggest the regioselectivity is dependent on the nucleophilicity of the carbon atoms in the C-Rh(III) bonds. rsc.org
Electrochemical C-H Cyanation : An electrochemical approach offers a sustainable alternative for the site-selective C-H cyanation of indoles. organic-chemistry.org Using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source and tris(4-bromophenyl)amine (B153671) as a redox catalyst, this method achieves high regioselectivity for both C2- and C3-cyanated indoles without the need for transition-metal catalysts or chemical oxidants. organic-chemistry.org
Copper-Catalyzed Cyanation : Copper catalysts have also been employed for the regioselective cyanation of indoles via C-H bond activation, utilizing α-aminoacetonitriles as the cyanating agent. thieme-connect.de
| Method | Catalyst/Reagent | Cyano Source | Position of Cyanation | Reference |
| Rhodium-Catalyzed C-H Cyanation | Rhodium(III) complex | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | C2 | rsc.orgskku.edu |
| Electrochemical C-H Cyanation | tris(4-bromophenyl)amine (redox catalyst) | Trimethylsilyl cyanide (TMSCN) | C2 and C3 | organic-chemistry.org |
| Copper-Catalyzed C-H Cyanation | Copper catalyst | α-aminoacetonitriles | C2 and C3 | thieme-connect.de |
Incorporation of Cyanoacetic Acid Derivatives in Indole Ring Synthesis
An alternative strategy involves the use of cyanoacetic acid or its derivatives as building blocks in the construction of the indole ring itself.
Reaction of Indoles with Cyanoacetic Acid : 3-Cyanoacetyl indoles can be readily synthesized by the reaction of indoles with cyanoacetic acid, often activated by acetic anhydride (B1165640) or propanoic anhydride. rsc.orgrsc.orgthieme-connect.comki.se This reaction is typically fast and provides the desired products in excellent yields. thieme-connect.com These 3-cyanoacetyl indoles are versatile starting materials for the synthesis of a wide variety of molecules containing the indole moiety. rsc.org
Modified Madelung Synthesis : A one-pot, two-step procedure for the synthesis of 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides has been developed. nih.gov This modified Madelung synthesis involves the reaction with potassium cyanide and subsequent cyclization, providing a facile route to 3-cyanoindoles in high yields without the use of transition metals. nih.gov
Palladium-Catalyzed Intramolecular Cyclization : 3-Cyanoindoles can also be synthesized via palladium-catalyzed intramolecular oxidative C-H functionalization–amination of 2,3-diaryl-3-N-arylenaminonitriles. mdpi.com This method demonstrates high regioselectivity and good functional group tolerance. mdpi.com
Derivatization and Functionalization of this compound and Related Indoles
Further modification of the this compound molecule and related cyanoindoles allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Derivatization is a technique used to modify the behavior of complex compounds for analysis. greyhoundchrom.com
The cyano group itself is a valuable functional group that can be converted into various other functionalities such as amines, amides, esters, and ketones. nih.gov For instance, the cyano group of 2,3-disubstituted indoles has been converted into aldehydes, primary amines, and amides. rsc.org
The indole nucleus can also be further functionalized. For example, the introduction of a halogen and a lipophilic group at the 5- and 1-positions, respectively, of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid led to a significant increase in its inhibitory activity against aldose reductase. nih.gov
Synthesis of Novel Heterocyclic Scaffolds Containing Indole-Cyano-Acetic Acid Moieties
The reactive nature of the indole nucleus and the functional handles provided by the cyano and acetic acid groups make this compound a valuable precursor for the construction of diverse heterocyclic scaffolds. While direct utilization of this compound is not extensively documented in the synthesis of novel heterocyclic scaffolds, the closely related 3-cyanoacetyl indoles serve as versatile building blocks for a variety of multicomponent reactions. These reactions offer an efficient pathway to complex molecules in a single step, often with high atom economy.
One prominent approach involves the use of 3-cyanoacetyl indoles in the synthesis of pyran derivatives. For instance, a one-pot, three-component reaction of 3-cyanoacetyl indoles, various aldehydes or other carbonyl compounds (like isatins and acenaphthenequinone), and a source of active methylene (B1212753) protons (such as malononitrile (B47326) or cyanoacetate) can yield functionalized indol-3-yl pyran derivatives. nih.gov This reaction often proceeds under mild conditions, for example, in refluxing ethanol (B145695) with a catalytic amount of L-proline, to afford the desired products in good yields (70-88%). nih.gov Another example is the synthesis of 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles, achieved through a one-pot reaction of aromatic aldehydes, 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives, and malononitrile. nih.gov
Similarly, pyridine and dihydropyridine (B1217469) moieties can be fused or attached to the indole core. Multi-component reactions are again a key strategy. For example, the one-pot synthesis of 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles has been developed via a four-component reaction of 3-cyanoacetyl indoles, aromatic aldehydes, ammonium (B1175870) acetate, and malononitrile. nih.gov This reaction can be catalyzed by thiamine (B1217682) hydrochloride (Vitamin B1) in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB). nih.gov Furthermore, structurally intriguing indole–cycloalkyl[b]pyridine-3-carbonitrile hybrid heterocycles can be afforded through a six-step tandem Knoevenagel condensation-nucleophilic addition to carbonyl-Michael addition-N-cyclization-elimination-air oxidation sequence. nih.gov
The following table summarizes representative examples of heterocyclic scaffolds synthesized from 3-cyanoacetyl indole derivatives:
| Heterocyclic Scaffold | Reactants | Catalyst/Conditions | Yield (%) |
| Functionalized Indol-3-yl Pyran | 3-Cyanoacetyl indoles, Aldehydes/Isatins/Acenaphthenequinone, Malononitrile/Cyanoacetate | L-proline, Refluxing EtOH | 70-88 |
| 2-Amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles | 3-Cyanoacetyl indoles, Aromatic aldehydes, Ammonium acetate, Malononitrile | Thiamine hydrochloride, CTAB, 57 °C | 90-94 |
| Indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids | 3-(1H-indol-3-yl)-3-oxopropanenitriles, Aromatic aldehydes, Cycloalkanones, Ammonium acetate | Refluxing EtOH | 80-95 |
Molecular Hybridization Approaches in Design
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, efficacy, and/or a better safety profile. nih.gov This approach is particularly relevant for indole derivatives, given their presence in a multitude of biologically active compounds.
A notable example of molecular hybridization involving a cyano-indole scaffold is the design and synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide. This compound was conceived as a hybrid of indomethacin (B1671933) (an indole-acetic acid derivative) and paracetamol (N-phenylacetamide), both well-known anti-inflammatory drugs. nih.gov The synthesis involved a Knoevenagel-type condensation reaction between indole-3-carboxaldehyde (B46971) and 2-cyano-N-phenylacetamide. nih.gov This strategy aims to leverage the pharmacophoric features of both parent molecules to create a novel anti-inflammatory agent.
The design of such hybrids often involves computational studies, such as molecular docking, to predict the binding affinity of the new molecule to its biological target. nih.gov
Green Chemistry and Sustainable Synthesis Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. unibo.it For the synthesis of indole derivatives, including those related to this compound, several sustainable protocols have been explored.
A key area of focus is the use of environmentally benign solvents and catalysts. Water has been successfully employed as a solvent for the synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in a catalyst-free, three-component reaction. rsc.org This approach offers advantages such as being clean, one-pot, and easy to handle, making it a sustainable method. rsc.org
Ionic liquids are also being investigated as green reaction media for the synthesis of indole-based heterocycles. For instance, the synthesis of 3-pyranyl indole derivatives has been achieved using an ionic liquid, [Hmim]HSO4, as a reusable catalyst in an aqueous medium. nih.gov
Furthermore, catalyst-free and solvent-free reaction conditions represent a significant advancement in green synthesis. The domino reaction of 3-cyanoacetyl indoles with other reagents to form complex heterocyclic systems can sometimes be achieved under solvent-free conditions at elevated temperatures. nih.gov
Another sustainable approach involves the use of flow chemistry. Continuous-flow systems, such as the H-Cube® flow system which generates hydrogen in situ from water, can enhance the greenness of synthetic processes like hydrogenation for deprotection steps in peptide synthesis, a methodology that can be adapted for the modification of indole derivatives. unibo.it
The following table highlights some green chemistry approaches applicable to the synthesis of indole derivatives:
| Green Chemistry Approach | Specific Example/Methodology | Advantages |
| Use of Green Solvents | Synthesis of isoindolin-1-ones in water | Environmentally friendly, catalyst-free, one-pot |
| Use of Ionic Liquids | Synthesis of 3-pyranyl indoles with [Hmim]HSO4 | Reusable catalyst, aqueous medium |
| Solvent-Free Reactions | Domino reactions of 3-cyanoacetyl indoles | Reduced waste, simplified work-up |
| Flow Chemistry | Hydrogenation using H-Cube® flow system | In situ reagent generation, enhanced safety |
These green and sustainable protocols are crucial for the development of more environmentally responsible methods for the synthesis of this compound and its derivatives, aligning with the broader goals of sustainable chemistry.
In Vitro and Preclinical Investigations of Biological Activities
Antineoplastic and Antitumor Activities
No specific data is available regarding the cytotoxic effects of 2-(6-cyano-1H-indol-3-yl)acetic acid on various cancer cell lines.
Information on the growth inhibition potential of this compound against cancer cells is not available in the reviewed literature.
There are no published studies on the evaluation of this compound in preclinical models, such as xenografts.
Antimicrobial and Antifungal Potentials
Specific studies detailing the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria have not been found.
Data on the antifungal activity of this compound against various fungal strains is not publicly available.
Anti-inflammatory and Immunomodulatory Effects
Modulation of Pro-inflammatory Cytokine Production
No published studies were found describing the effects of this compound on the production of pro-inflammatory cytokines.
Inhibition of Inflammatory Mediators (e.g., Nitrite)
There is no available data on the capacity of this compound to inhibit inflammatory mediators such as nitrite.
Enzyme Inhibition Profiles
Aldose Reductase (ALR2) Inhibition
The inhibitory activity of this compound against aldose reductase (ALR2) has not been reported in the scientific literature.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Tyrosine Kinase Inhibition
No data is available regarding the potential for this compound to inhibit VEGFR-2 tyrosine kinase.
Ectonucleotidases (e.g., h-ENPP1, h-ENPP3, h-e5′NT, r-e5′NT, h-TNAP) Inhibition
The effects of this compound on the activity of ectonucleotidases, including human and rat isoforms, have not been investigated in published studies.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in the inflammatory process by catalyzing the production of prostaglandins. Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). While indole-containing compounds have been investigated as a class for their COX-2 inhibitory potential, specific studies detailing the in vitro inhibitory activity (such as IC50 values) or the selective inhibition of COX-2 by this compound are not available in the public domain based on a comprehensive search of scientific literature.
DNA Primase/Gyrase Inhibition
DNA primase and DNA gyrase are essential bacterial enzymes involved in DNA replication, making them critical targets for antibacterial agents. DNA primase synthesizes RNA primers necessary for DNA replication, while DNA gyrase introduces negative supercoils into DNA to facilitate the replication process. Despite the importance of these enzymes as drug targets, there is no available scientific literature or published data from preclinical investigations to suggest that this compound possesses inhibitory activity against either DNA primase or DNA gyrase.
Insulin-Degrading Enzyme (IDE) Inhibition
Insulin-degrading enzyme (IDE) is a key protease responsible for the catabolism of several important peptide hormones, including insulin. The inhibition of IDE has been explored as a potential therapeutic strategy for managing type 2 diabetes by prolonging the action of insulin. However, a review of published research reveals no studies dedicated to the evaluation of this compound as an inhibitor of insulin-degrading enzyme. Consequently, no data on its potency or mechanism of inhibition is currently available.
Cyclin-Dependent Kinase 5 (CDK-5) Inhibition
Cyclin-dependent kinase 5 (CDK-5) is a protein kinase that has been implicated in various cellular processes and is a subject of investigation in neurodegenerative diseases and cancer. The discovery of CDK-5 inhibitors is an active area of research. At present, there are no specific preclinical studies or published data that characterize the inhibitory effects of this compound on CDK-5 activity.
Antioxidant Activity Assessment
Antioxidant activity refers to the ability of a compound to inhibit oxidation, a chemical reaction that can produce free radicals and lead to cellular damage. This activity is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. A thorough search of scientific databases and literature indicates that the antioxidant potential of this compound has not been evaluated or reported. Therefore, no data from antioxidant activity assessments are available for this compound.
Structure Activity Relationship Sar Studies of 2 6 Cyano 1h Indol 3 Yl Acetic Acid Derivatives
Influence of Cyano Group Position and Substitution on Biological Activity
The presence and position of a cyano group on the indole (B1671886) nucleus of 2-(1H-indol-3-yl)acetic acid derivatives significantly influence their antagonist activity at the CRTH2 receptor. The cyano group, being a potent electron-withdrawing group, modulates the electronic properties of the indole ring, which can affect its interaction with the receptor.
While a direct comparison of all positional isomers of the cyano group on the 2-(1H-indol-3-yl)acetic acid scaffold is not extensively detailed in publicly available literature, the inclusion of a cyano group, particularly at the 6- or 7-position of related indole and indolizine (B1195054) scaffolds, has been shown to be compatible with potent CRTH2 antagonist activity. For instance, in a series of indolizine acetic acid derivatives, compounds bearing a 7-cyano substituent have demonstrated significant biological activity. This suggests that the presence of a cyano group in the benzo portion of the bicyclic indole system is a key feature for potent antagonism.
Impact of Acetic Acid Side Chain Modifications on Potency and Selectivity
The acetic acid side chain at the 3-position of the indole ring is a critical pharmacophoric element for this class of CRTH2 antagonists. It is understood to mimic the carboxylic acid moiety of the natural ligand, PGD2, and form a crucial ionic interaction with a basic residue in the receptor binding site.
Modifications to this side chain have been explored to optimize potency, selectivity, and pharmacokinetic properties. Key findings from these studies on related indole acetic acid series include:
Esterification: Conversion of the carboxylic acid to an ester, creating a prodrug, can improve oral bioavailability. The ester is then hydrolyzed in vivo to release the active carboxylic acid.
Alpha-Substitution: Introduction of small alkyl groups, such as a methyl group, at the alpha-position of the acetic acid side chain (e.g., to form a propionic acid derivative) can influence potency and metabolic stability. However, this can also introduce a chiral center, and the stereochemistry at this position is often critical for activity.
Chain Length: Altering the length of the acidic side chain generally leads to a decrease in activity, highlighting the precise spatial requirement for the acidic group to interact with the receptor.
Replacement of Carboxylic Acid: Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles, has been investigated, but in many cases, the carboxylic acid remains the optimal group for potent activity.
| Side Chain Modification | General Impact on Activity | Rationale |
| Esterification (Prodrug) | Increased oral bioavailability | Masks the polar carboxylic acid to improve absorption. |
| α-Methyl Substitution | Can increase potency and metabolic stability | May provide a better fit in a hydrophobic pocket and block metabolic attack. |
| Chain Elongation/Shortening | Generally decreases potency | The distance between the indole core and the acidic group is critical for receptor binding. |
| Carboxylic Acid Replacement | Often results in lower potency | The carboxylate is believed to form a key ionic bond with the receptor. |
Role of Substituents on the Indole Nucleus (e.g., Halogens, Alkyl Groups)
In addition to the cyano group, other substituents on the indole nucleus play a significant role in modulating the activity of 2-(1H-indol-3-yl)acetic acid derivatives as CRTH2 antagonists. These substituents can influence the compound's lipophilicity, electronic properties, and steric fit within the receptor.
Halogens: Introduction of halogens such as fluorine and chlorine, particularly at the 5-, 6-, or 7-positions of the indole ring, is a common strategy in the optimization of CRTH2 antagonists. Halogens can enhance binding affinity through favorable interactions and can also block sites of metabolism, thereby improving the pharmacokinetic profile of the compound. For example, a fluoro group at the 6-position of a related tetrahydrocarbazole scaffold was found to be beneficial for activity.
Alkyl Groups: Small alkyl groups, such as a methyl group, at various positions on the indole ring can also enhance potency. A methyl group at the 2-position of the indole ring, for instance, has been shown to be favorable in some series of CRTH2 antagonists. This is thought to provide a better steric fit and fill a hydrophobic pocket within the receptor.
The following table summarizes the general effects of these substituents based on studies of related indole acetic acid CRTH2 antagonists.
| Substituent | Position on Indole Ring | General Effect on Potency |
| Fluorine | 5, 6, or 7 | Often increases |
| Chlorine | 5, 6, or 7 | Often increases |
| Methyl | 2 | Generally increases |
| Methyl | 5 or 6 | Can be well-tolerated or increase potency |
Analysis of Conformational Dynamics and Tautomeric Equilibria in Ligand-Target Interactions
The interaction of 2-(6-cyano-1H-indol-3-yl)acetic acid and its derivatives with the CRTH2 receptor is a dynamic process. The conformational flexibility of the acetic acid side chain and potential tautomeric forms of the indole ring can play a role in the binding event.
Furthermore, for related compounds that contain an oxo-group on the indole ring, tautomeric equilibria (e.g., keto-enol tautomerism) have been shown to be important. Docking simulations have suggested that a specific tautomer may be the active species that binds to the catalytic site of the target enzyme. While this compound does not have an oxo group, the principle that a specific tautomeric form of the heterocyclic ring system may be preferred for binding remains a consideration in ligand design.
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling has been a key tool in the discovery and optimization of indole acetic acid-based CRTH2 antagonists. A general pharmacophore model for this class of compounds has been established based on the structures of known active molecules.
The key features of this pharmacophore typically include:
A Hydrogen Bond Acceptor: The cyano group at the 6-position can serve as a hydrogen bond acceptor.
An Aromatic Ring System: The indole nucleus provides a large hydrophobic surface for van der Waals and pi-stacking interactions.
A Hydrogen Bond Donor: The N-H group of the indole ring can act as a hydrogen bond donor.
A Negatively Ionizable Group: The carboxylic acid of the acetic acid side chain is crucial for a key ionic interaction with the receptor.
A Hydrophobic Feature: Substituents on the indole ring or on the nitrogen of the indole ring can occupy a hydrophobic pocket.
Lead optimization strategies for this compound and its analogs have focused on modifying the scaffold to enhance potency, selectivity, and drug-like properties. These strategies include:
Scaffold Hopping: Replacing the indole core with other heterocyclic systems like indolizine or azaindole to improve properties while maintaining the key pharmacophoric features.
Substitution at N-1: Introducing various substituents on the nitrogen of the indole ring to probe for additional binding interactions. Large aromatic groups are often well-tolerated and can significantly enhance potency.
Systematic Variation of Substituents: Preparing a library of compounds with different substituents (halogens, alkyls, etc.) at various positions on the indole ring to fine-tune the electronic and steric properties for optimal receptor fit.
Bioisosteric Replacement: Replacing the cyano group with other electron-withdrawing groups to modulate activity and physicochemical properties.
These lead optimization efforts have led to the discovery of highly potent and selective CRTH2 antagonists that have advanced into clinical development for the treatment of allergic diseases.
Mechanistic Investigations and Molecular Target Identification
Elucidation of Molecular Mechanisms of Action
The biological effects of indole-containing compounds are often traced to their ability to modulate critical cellular signaling pathways. Investigations into related molecules suggest that pathways involving redox signaling, stress kinases, and programmed cell death are common mechanisms.
Indole (B1671886) derivatives have been noted for their anti-inflammatory properties, which can be linked to the modulation of the soluble guanylate cyclase (sGC)-nitric oxide (NO) pathway and associated cytokines. While not specific to 2-(6-cyano-1H-indol-3-yl)acetic acid, studies on other indole compounds show a potential to decrease pro-inflammatory cytokines such as IL-6 and TNF-α through a NO-dependent mechanism.
Reactive Oxygen Species (ROS) are key signaling molecules that can activate various stress-related kinase pathways, including the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) cascades. nih.govjpp.krakow.pl These pathways are crucial in regulating cellular responses to stress, such as inflammation and apoptosis. nih.govmdpi.com The generation of ROS can trigger the activation of apoptosis signal-regulating kinase 1 (ASK1), a MAPKKK that, once activated, can initiate downstream signaling through p38 and JNK, ultimately leading to apoptosis. nih.gov For instance, certain toxic metal compounds have been shown to induce apoptosis through a mechanism involving ROS-activated Akt, which then activates the ASK1/p38 pathway. nih.gov Similarly, omega-3 fatty acids have been found to cause endothelium-dependent relaxation by activating eNOS through redox-sensitive PI3-kinase/Akt and MAPKs pathways. nih.gov This general mechanism, where an external agent induces ROS to activate stress kinase pathways, is a plausible mode of action for various bioactive compounds, including potentially this compound.
Apoptosis, or programmed cell death, is a fundamental process for removing damaged or unwanted cells and is a primary mechanism for many anticancer agents. mdpi.com The process can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.com Both pathways converge on the activation of a family of cysteine proteases known as caspases. mdpi.com
The intrinsic pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria. This event initiates the formation of the apoptosome, which activates the initiator caspase-9. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors, leading to the activation of the initiator caspase-8. These initiator caspases then cleave and activate effector caspases, such as caspase-3, -6, and -7, which carry out the systematic dismantling of the cell. mdpi.comnih.govmdpi.com Studies on acetic acid-induced apoptosis in yeast have shown it to be a mitochondria-dependent process involving ROS accumulation and cytochrome c release. nih.govnih.gov
Caspase-6, one of the executioner caspases, plays a complex role in apoptosis. It can be activated by caspase-3, but some studies suggest it can also act upstream, initiating caspase-3 activation in certain cell types. nih.govresearchgate.net The activation of these signaling cascades is a key mechanism through which various indole derivatives exert their biological effects, making it a probable area of activity for this compound. mdpi.com
Identification and Characterization of Specific Biological Targets
Identifying the direct molecular targets of a compound is crucial for understanding its biological function and therapeutic potential. For indole derivatives, these targets often include enzymes and cellular receptors.
Research into a closely related class of compounds, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, has identified the enzyme aldose reductase (ALR2) as a significant biological target. nih.gov ALR2 is implicated in the development of diabetic complications. Kinetic studies have shown that these indole derivatives can be highly potent inhibitors of this enzyme. nih.gov
For example, the parent compound of this series exhibited an IC₅₀ value of 0.85 µM. Structural modifications, such as the introduction of a halogen and a lipophilic group onto the indole ring, led to a derivative with significantly enhanced activity (IC₅₀ of 0.075 µM), demonstrating a potency comparable to the well-known inhibitor tolrestat. nih.gov These findings suggest that ALR2 could be a potential enzyme target for this compound.
| Compound | Description | ALR2 IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid | Unsubstituted parent compound | 0.85 | nih.gov |
| Compound 55 | 5-fluoro-1-(4-methylbenzyl) substituted derivative | 0.075 | nih.gov |
| Sorbinil | Reference ALR2 Inhibitor | 0.50 | nih.gov |
| Tolrestat | Reference ALR2 Inhibitor | 0.046 | nih.gov |
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific protein or receptor target. This analysis is instrumental in identifying potential biological targets and understanding the structural basis of interaction. mdpi.comresearchgate.net
While direct receptor interaction studies for this compound are not available, docking studies on other novel cyano-indole derivatives, such as 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides, have been performed. mdpi.comresearchgate.net These studies investigated the binding affinity of the compounds against the bacterial transcriptional regulator protein PqsR of Pseudomonas aeruginosa. The results indicated significant binding energies, suggesting a strong interaction with the protein's binding pocket, stabilized by hydrogen bonding and hydrophobic interactions. mdpi.comresearchgate.net This type of analysis highlights a methodological approach for identifying and characterizing the potential receptor targets for this compound.
| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Spiro[indole-3,4′-pyridine] derivatives | PqsR of P. aeruginosa | -5.8 to -8.2 | researchgate.net |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking for Ligand-Target Interaction Prediction
Prediction of Binding Modes and Affinities
Molecular docking simulations are instrumental in predicting how a ligand binds within the active site of a target protein and estimating the strength of this interaction, often expressed as a binding energy or docking score. For instance, studies on analogues like cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, which are potent aldose reductase (ALR2) inhibitors, have utilized docking to elucidate their binding mechanism. nih.gov Docking simulations of these compounds into a model of human ALR2 suggested that the 2-hydroxy tautomer is the active species that binds to the catalytic site of the enzyme. nih.gov
Similarly, various indole-3-acetic acid (IAA) derivatives have been docked into the auxin receptor protein TIR1 to understand their herbicidal activity. These studies reveal that the binding modes involve a combination of π–π stacking, hydrogen bonding, and hydrophobic interactions. nih.gov While specific docking studies for 2-(6-cyano-1H-indol-3-yl)acetic acid are not extensively documented in publicly available literature, the principles derived from its analogues provide a strong framework for predicting its potential interactions with various biological targets. The binding affinity is influenced by factors such as the planarity of the indole (B1671886) ring, the orientation of the acetic acid side chain, and the electronic properties conferred by the cyano group. unicamp.brresearchgate.net
Identification of Key Interacting Amino Acid Residues
A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are vital for stabilizing the ligand-receptor complex.
For example, in the docking of indole-hydrazone derivatives into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), specific amino acid residues responsible for binding have been identified, providing a rationale for their anti-inflammatory activity. researchgate.net In studies of IAA binding to lectins, crystallography and docking revealed interactions that control the phytohormone's availability, suggesting a physiological role for these proteins. nih.gov For the parent compound, indole-3-acetic acid, interactions with auxin-binding proteins have been characterized, showing the carboxyl group's interaction with specific residues like asparagine. researchgate.net It is anticipated that the acetic acid moiety of this compound would form crucial hydrogen bonds with polar residues, while the indole ring would engage in hydrophobic and π-stacking interactions within a target's active site.
In Silico Screening and Virtual Ligand Design for Novel Analogues
In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, combined with virtual ligand design, allows for the rational creation of novel analogues with improved potency and selectivity. Starting from a core scaffold like indole-3-acetic acid, new derivatives can be designed by adding or modifying functional groups. nih.govnih.govnih.gov
This strategy has been successfully applied to design novel indole derivatives for various targets. For example, fragment-based drug design (FBDD) and structure-based drug design (SBDD) were used to develop a hybrid compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, based on the structures of indomethacin (B1671933) and paracetamol. nih.gov This demonstrates how the indole framework can be systematically modified to create new chemical entities with desired pharmacological profiles. For this compound, virtual screening could be employed to explore modifications at the N1 position of the indole ring or substitutions on the phenyl ring to design novel analogues with enhanced activity against specific targets.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of newly designed compounds. orientjchem.orgnih.gov
Numerous QSAR studies have been conducted on indole derivatives to predict their activity against various targets, including cancer cell lines, enzymes, and receptors. eurjchem.commdpi.comnih.gov For instance, 2D and 3D-QSAR models have been developed for thiosemicarbazone-indole derivatives targeting prostate cancer cells and for indole derivatives as antiamyloidogenic agents. nih.govmdpi.com These models use descriptors related to the compounds' steric, electronic, and hydrophobic properties to build predictive equations. A robust QSAR model for a series of this compound analogues could elucidate the structural requirements for optimal activity, such as the ideal position and nature of substituents on the indole ring.
Computational Assessment of Drug-likeness and Pharmacokinetic Properties
Before a compound can become a drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational tools are widely used to predict these properties and assess the "drug-likeness" of molecules at an early stage of development, helping to reduce late-stage failures. researchgate.netnumberanalytics.com
The evaluation of drug-likeness is often guided by principles like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japsonline.comcreative-biolabs.com Various online platforms and software, such as SwissADME and Molinspiration, can calculate these properties and predict a compound's pharmacokinetic profile, including oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes. nih.govjapsonline.com For indole derivatives, these in silico predictions are a standard part of the drug design process. nih.govbenthamscience.com Studies on structurally related compounds provide insight into the likely ADME profile of this compound, suggesting it would possess favorable drug-like characteristics. japsonline.com
| Property | Predicted Value | Lipinski's Rule Guideline |
|---|---|---|
| Molecular Weight | 420.509 g/mol | ≤ 500 |
| LogP (Lipophilicity) | 4.85 | ≤ 5 |
| Hydrogen Bond Donors | 3 | ≤ 5 |
| Hydrogen Bond Acceptors | 5 | ≤ 10 |
| Number of Rotatable Bonds | 6 | ≤ 10 |
| Topological Polar Surface Area (TPSA) | 116.89 Ų | ≤ 140 Ų |
Data derived from studies on analogous compounds to illustrate typical predictions. japsonline.com
Density Functional Theory (DFT) Calculations for Structural Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations provide valuable information about molecular geometry, electronic properties (such as frontier molecular orbitals HOMO and LUMO), and reaction mechanisms. mdpi.com
Future Perspectives and Emerging Research Directions for 2 6 Cyano 1h Indol 3 Yl Acetic Acid Research
Rational Design and Development of Next-Generation Analogues with Enhanced Potency and Selectivity
The rational design of next-generation analogues of 2-(6-cyano-1H-indol-3-yl)acetic acid is a critical avenue for future research, aiming to enhance its therapeutic potential through improved potency and selectivity. This endeavor will heavily rely on a deep understanding of the structure-activity relationships (SAR) of this chemical scaffold. Future studies will likely focus on systematic modifications of the indole (B1671886) core, the cyano group at the C6 position, and the acetic acid side chain at the C3 position.
Computational modeling and in silico screening will play a pivotal role in this process. By employing techniques such as molecular docking, researchers can predict the binding affinities of novel analogues to specific biological targets. For instance, drawing inspiration from studies on other indole derivatives, modifications to the indole ring, such as the introduction of halogens or small alkyl groups, could significantly influence binding affinity and selectivity. A study on cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives demonstrated that the concurrent introduction of a halogen and a lipophilic group on the indole nucleus resulted in a compound with significantly higher activity as an aldose reductase inhibitor. nih.gov
Furthermore, the principles of fragment-based drug design (FBDD) and structure-based drug design (SBDD) will be instrumental. mdpi.com These approaches allow for the construction of novel analogues by combining molecular fragments with known binding properties or by designing molecules that fit precisely into the active site of a target protein. The development of hybrid molecules, integrating the this compound scaffold with other pharmacophores, represents another promising strategy. mdpi.com
The following interactive data table outlines potential modification sites on the this compound scaffold and the rationale for these modifications based on established principles of medicinal chemistry.
| Modification Site | Potential Substituents | Rationale for Enhanced Potency/Selectivity |
| Indole N1-position | Alkyl chains, benzyl (B1604629) groups, acyl groups | Altering lipophilicity and potential for additional interactions with the target protein. |
| Indole Benzene (B151609) Ring | Halogens (F, Cl, Br), methoxy (B1213986) groups, nitro groups | Modulating electronic properties and metabolic stability. |
| Acetic Acid Side Chain | Esterification, amidation, replacement with bioisosteres | Improving cell permeability, altering pharmacokinetic properties, and exploring different binding modes. |
| Cyano Group at C6 | Replacement with other electron-withdrawing groups | Investigating the role of the cyano group in target binding and potential for improved interactions. |
Integration of Advanced Synthetic Methodologies for Scalable Production
The translation of promising preclinical candidates into clinical use necessitates the development of efficient, cost-effective, and scalable synthetic routes. Future research in this area will focus on moving beyond traditional, often multi-step and low-yielding, indole syntheses. Advanced synthetic methodologies, such as multicomponent reactions (MCRs), flow chemistry, and sustainable chemistry practices, will be at the forefront of these efforts.
A recent development in the synthesis of a 6-cyano-indole core for the drug alectinib (B1194254) highlights a sustainable and scalable approach. oup.com This method employed a telescoped synthesis with four chemical transformations, avoiding the use of harmful solvents and substituting rare earth elements with more common reagents. oup.com Such strategies will be crucial for the large-scale production of this compound and its analogues. The focus will be on minimizing the number of synthetic steps, reducing waste, and ensuring high purity of the final product. oup.com
The table below summarizes some advanced synthetic methodologies and their potential advantages for the scalable production of this compound.
| Methodology | Description | Advantages for Scalable Production |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. | Increased efficiency, reduced waste, and rapid generation of diverse compound libraries. |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch process. | Improved safety, better heat and mass transfer, and potential for automation and high-throughput synthesis. |
| Sustainable Chemistry | The design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. | Reduced environmental impact, use of renewable resources, and often lower production costs. |
| Telescoped Synthesis | A sequence of chemical reactions performed in a single pot without the isolation of intermediates. | Reduced work-up and purification steps, leading to higher overall yields and shorter production times. oup.com |
Exploration of Novel Therapeutic Applications Beyond Current Scope
While the initial therapeutic focus for a new compound may be narrow, its full potential often lies in the exploration of a broader range of applications. For this compound, future research will likely investigate its efficacy in therapeutic areas beyond its initial scope. The structural motifs present in this molecule, namely the cyano-indole core, are found in compounds with a wide array of biological activities.
For instance, cyano-substituted indole derivatives have been investigated as ligands for α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net This suggests a potential avenue for research into the neuroprotective effects of this compound and its analogues. Similarly, the 5-cyanoindole (B20398) core is a key component of a novel multitarget analgesic that integrates pharmacophores from opiranserin (B609760) and vilazodone. nih.gov This opens up the possibility of exploring the analgesic properties of this compound.
Furthermore, various indole derivatives have shown promise as anticancer agents. nih.gov The exploration of the cytotoxic activity of novel this compound derivatives against different cancer cell lines could unveil new therapeutic opportunities. The table below presents potential novel therapeutic applications for this compound based on the known activities of structurally related molecules.
| Potential Therapeutic Area | Rationale Based on Structurally Related Compounds | Key Biological Targets to Investigate |
| Neurodegenerative Diseases | Cyano-substituted indoles show affinity for α-synuclein aggregates. nih.govresearchgate.net | α-synuclein, beta-amyloid, tau protein |
| Pain Management | The 5-cyanoindole scaffold is present in a multitarget analgesic. nih.gov | Glycine transporter 2 (GlyT2), purine (B94841) receptor P2X3, 5-HT receptors |
| Oncology | Many indole derivatives exhibit anticancer properties. nih.gov | Kinases, tubulin, histone deacetylases |
| Inflammatory Diseases | A hybrid compound derived from indomethacin (B1671933) containing a cyano-indole moiety shows anti-inflammatory potential. mdpi.com | Cyclooxygenases (COX-1, COX-2), pro-inflammatory cytokines |
Application in Integrated Omics Approaches for Systems-Level Understanding
To fully elucidate the biological effects of this compound, a systems-level understanding of its mechanism of action is essential. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for achieving this. Future research will likely see the application of these technologies to map the cellular pathways modulated by this compound.
Proteomics studies, for example, can identify the direct protein targets of this compound and its analogues, as well as downstream changes in protein expression and post-translational modifications. Metabolomics can provide a snapshot of the metabolic perturbations induced by the compound, offering insights into its effects on cellular metabolism and identifying potential biomarkers of its activity.
A study on the bioconversion of indole-3-acetic acid derivatives by bacterial enzymes showcases how enzymatic pathways can be elucidated, providing a model for understanding the metabolism of this compound in biological systems. mdpi.com This knowledge is crucial for predicting potential drug-drug interactions and understanding the formation of active or inactive metabolites.
The following table outlines how different omics technologies can be applied to the study of this compound.
| Omics Technology | Application in Research | Potential Insights |
| Proteomics | Identify protein binding partners and changes in protein expression profiles upon treatment. | Elucidation of the mechanism of action, identification of direct and indirect targets. |
| Metabolomics | Analyze changes in the cellular metabolome following exposure to the compound. | Understanding of the compound's impact on metabolic pathways, identification of biomarkers of efficacy or toxicity. |
| Transcriptomics | Measure changes in gene expression levels in response to the compound. | Identification of regulated genes and pathways, providing clues about the cellular response to the compound. |
| Genomics | Identify genetic factors that may influence sensitivity or resistance to the compound. | Personalized medicine applications and understanding of inter-individual variability in response. |
Frameworks for Collaborative Research in Indole Chemistry and Chemical Biology
The complexity of modern drug discovery and chemical biology research necessitates a collaborative approach. The future advancement of research on this compound will be significantly accelerated by the establishment of robust collaborative frameworks. These frameworks should foster interdisciplinary cooperation between academic researchers, pharmaceutical companies, and contract research organizations (CROs).
Open innovation models, where data and research findings are shared more freely among collaborators, can help to avoid redundant efforts and accelerate the pace of discovery. The creation of compound libraries based on the this compound scaffold, which can be shared among collaborating institutions for screening against a wide range of biological targets, is one such example.
Furthermore, public-private partnerships can provide the necessary funding and resources to bridge the "valley of death" in drug development, where promising preclinical candidates often fail to progress due to a lack of resources for clinical trials. The development of novel indole derivatives often benefits from such collaborations, which bring together expertise in synthesis, biological evaluation, and clinical development.
The table below outlines key components of a collaborative research framework for advancing the study of this compound.
| Collaborative Framework Component | Description | Benefits for Research Advancement |
| Academic-Industry Partnerships | Joint research projects between universities and pharmaceutical companies. | Combines basic research expertise with drug development and commercialization capabilities. |
| Open Compound Libraries | Sharing of synthesized analogues for screening by a wider research community. | Accelerates the identification of new biological activities and therapeutic applications. |
| Interdisciplinary Research Consortia | Formation of research groups comprising chemists, biologists, pharmacologists, and clinicians. | Fosters a holistic approach to research, from molecule design to clinical application. |
| Data Sharing Platforms | Centralized repositories for sharing experimental data, protocols, and results. | Enhances transparency, reproducibility, and the ability to build upon previous findings. |
Q & A
Q. What solubility characteristics are observed in polar vs. non-polar solvents?
- Methodological Answer : High solubility in DMSO/DMF due to hydrogen bonding with COOH. Limited solubility in hexane. Determine via saturation tests (e.g., shake-flask method) .
Data Contradiction Analysis
- Example : Conflicting IC50 values in enzyme assays may arise from tautomerism or impurities.
- Resolution : Validate compound purity (HPLC), control tautomer ratios (solvent selection), and replicate assays under identical conditions .
Key Tables
| Property | Method/Technique | Reference |
|---|---|---|
| Synthetic Yield | Column chromatography (80%) | |
| IC50 (Aldose Reductase) | Spectrophotometric assay | |
| Tautomer Ratio (DMSO-d6) | Dynamic NMR | |
| LogP (Octanol-Water) | Shake-flask method |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
